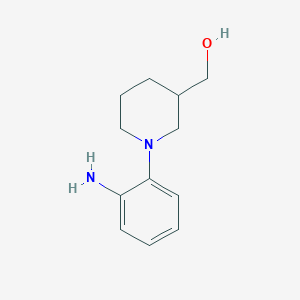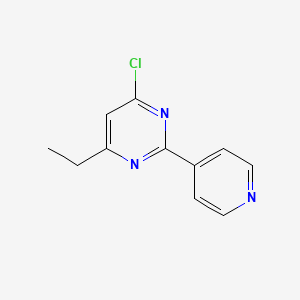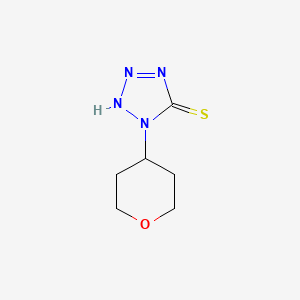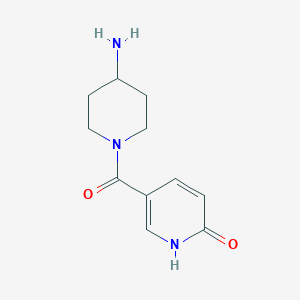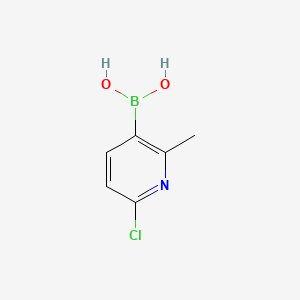
6-Chloro-2-methylpyridine-3-boronic acid
Vue d'ensemble
Description
6-Chloro-2-methylpyridine-3-boronic acid is a chemical compound with the molecular formula C6H7BClNO2 and a molecular weight of 171.39 g/mol . It is also known by other names such as 6-chloro-2-methylpyridin-3-yl boronic acid and b-6-chloro-2-methyl-3-pyridinyl-boronic acid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringB(C1=C(N=C(C=C1)Cl)C)(O)O . The InChI key for this compound is WEKRUIAZOLIAOG-UHFFFAOYSA-N . Chemical Reactions Analysis
This compound can be used to prepare biologically significant 3-arylcoumarins by reacting with 3-chlorocoumarin through Suzuki reaction . It can also serve as a substrate in the synthesis of 11-(pyridinylphenyl)steroid with progesterone agonist/antagonist profile .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a melting point range of 154°C to 156°C .Applications De Recherche Scientifique
Electrochemical Oxidation and Synthesis
Electrochemical Oxidation
6-Chloro-2-methylpyridine-3-boronic acid plays a role in electrochemical oxidation processes. Research has shown its involvement in direct electron transfer reactions on boron-doped diamond surfaces, potentially useful in electroorganic synthesis and wastewater treatment (Iniesta, Michaud, Panizza, & Comninellis, 2001).
Synthesis of Diazino-fused Systems
This compound is instrumental in the Suzuki coupling of certain diazines, facilitating the synthesis of indole and cinnoline derivatives, highlighting its utility in complex organic syntheses (Tapolcsányi et al., 2002).
Chemical Sensing and Recognition
Fluorescent Chemosensors
Boronic acid, a component of this compound, is significant in developing fluorescent chemosensors for detecting biological substances. Its interaction with diols forms a basis for probing carbohydrates and bioactive substances, demonstrating its potential in disease prevention, diagnosis, and treatment (Huang et al., 2012).
NMR-Based Diol Recognition
The boronic acid component is also used in fluorinated boronic acid-appended bipyridinium salts for detecting and differentiating diol-containing analytes through (19)F NMR spectroscopy. This application emphasizes its role in biochemical and pharmaceutical research (Axthelm et al., 2015).
Catalysis and Reaction Mechanisms
- Boronic Acid-Catalyzed Reactions: Boronic acids, including those in this compound, are pivotal in catalyzing a variety of organic reactions. They enable reactions like the aza-Michael addition of hydroxamic acid to quinone imine ketals, showcasing their versatility in organic chemistry (Hashimoto, Gálvez, & Maruoka, 2015).
Other Applications
Boronic Acid in Metal Ion Sensing
Boronic acids are employed in metal ion sensing and as sensitizers for phototherapy, indicating their broader applications in chemical sensing and medical research (Ndung’u et al., 2022).
Role in Boron Detection Methods
The compound's boronic acid component is crucial in methods for boron detection, such as spectrophotometric determination. This demonstrates its importance in analytical chemistry and environmental monitoring (Oshima, Fujimoto, Motomizu, & Tǒei, 1982).
Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
Orientations Futures
Mécanisme D'action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds .
Mode of Action
Boronic acids are often used in suzuki-miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction. In these reactions, boronic acids act as nucleophiles that form new carbon-carbon bonds with electrophiles .
Biochemical Pathways
The compound’s potential involvement in suzuki-miyaura coupling reactions suggests it may play a role in the synthesis of various organic compounds .
Result of Action
As a boronic acid, it may participate in various chemical reactions, potentially leading to the synthesis of new compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Chloro-2-methylpyridine-3-boronic acid. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . The compound’s reactivity may also be influenced by factors such as pH and the presence of other chemicals .
Analyse Biochimique
Biochemical Properties
6-Chloro-2-methylpyridine-3-boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins, facilitating the synthesis of complex organic molecules. The compound’s boronic acid group allows it to form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition studies and drug design .
Cellular Effects
This compound has been shown to influence cellular processes by interacting with key biomolecules. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s ability to inhibit specific enzymes can lead to alterations in metabolic flux and changes in the levels of various metabolites . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The boronic acid group can form covalent bonds with serine residues in the active sites of enzymes, leading to enzyme inhibition. This interaction can result in the modulation of enzyme activity and subsequent changes in cellular processes. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and exert its intended biochemical effects. At higher doses, toxic or adverse effects can occur, including enzyme inhibition and disruption of metabolic pathways . It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can influence metabolic flux by modulating enzyme activity and altering the levels of specific metabolites . These interactions can have downstream effects on cellular processes and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s use in biochemical research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical effects.
Propriétés
IUPAC Name |
(6-chloro-2-methylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO2/c1-4-5(7(10)11)2-3-6(8)9-4/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKRUIAZOLIAOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)Cl)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657052 | |
| Record name | (6-Chloro-2-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913836-15-4 | |
| Record name | (6-Chloro-2-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-2-methylpyridine-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


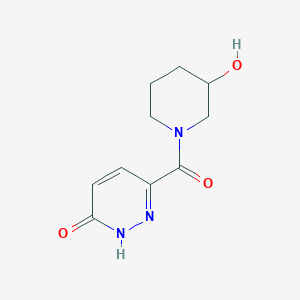

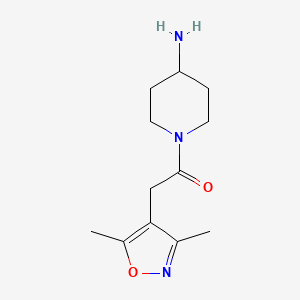
![2-(4-aminopiperidin-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B1486576.png)
